molecular formula C10H12OS2 B1276745 4-(1,3-Dithian-2-yl)phenol CAS No. 57529-05-2

4-(1,3-Dithian-2-yl)phenol

Cat. No. B1276745
CAS RN: 57529-05-2
M. Wt: 212.3 g/mol
InChI Key: GNRKGNLBYVFKKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenolic compounds with specific substituents often involves multi-step reactions, including etherification, reduction, diazotization, and hydrolysis, as seen in the synthesis of 4-(2,4-Dichlorophenoxy)phenol . Similarly, the synthesis of complex phenolic compounds like 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol involves the reaction of di-thienyl-butanedione with aminophenol . These methods could potentially be adapted for the synthesis of 4-(1,3-Dithian-2-yl)phenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenolic compounds is often characterized using techniques such as FT-IR, UV–vis, and NMR spectroscopy . X-ray diffraction is used to determine the precise geometry of the molecules, as seen in the study of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol . These techniques could be employed to analyze the molecular structure of 4-(1,3-Dithian-2-yl)phenol, providing information on the arrangement of the dithiane ring relative to the phenolic core.

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions, including oxidative polymerization, as demonstrated by the synthesis of an electroactive polymer from a phenol-based monomer . The reactivity of the phenol moiety is crucial in such transformations. The presence of the dithiane group in 4-(1,3-Dithian-2-yl)phenol could influence its reactivity, potentially leading to unique chemical reactions and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds, such as solubility, thermal stability, and electrical conductivity, are important for their practical applications. These properties are typically characterized using techniques like TG–DTA, DSC, GPC, and solubility tests . The luminescent and nonlinear optical properties of phenolic compounds are also of interest, as seen in the studies of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol and 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol . The unique structure of 4-(1,3-Dithian-2-yl)phenol could impart distinct physical and chemical properties that would be valuable in various applications.

Scientific Research Applications

  • Synthesis of Complex Molecular Architectures

    • Field : Organic Chemistry
    • Application : 1,4-Dithianes, such as 4-(1,3-Dithian-2-yl)phenol, are used as building blocks for the synthesis of complex molecular architectures . They offer attractive transformations that can be used in the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .
    • Method : The specific heterocyclic reactivity of 1,4-Dithianes can be harnessed for the controlled synthesis of carbon–carbon bonds . This versatility arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .
    • Results : The use of 1,4-Dithianes has led to the creation of a variety of complex molecular structures .
  • Synthesis of Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene

    • Field : Inorganic Chemistry
    • Application : 4-(1,3-Dithian-2-yl)phenol is used in the synthesis of Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene .
    • Method : Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene is obtained by reaction with hexachlorotriazacyclotriphosphazene .
    • Results : The successful synthesis of Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene .
  • Protection of Carbonyl Compounds

    • Field : Organic Chemistry
    • Application : 4-(1,3-Dithian-2-yl)phenol is used in the protection of carbonyl compounds . This process is crucial in organic synthesis as it allows for the selective reaction of other functional groups .
    • Method : The protection is achieved by converting carbonyl compounds into their corresponding dithiane derivatives using a catalytic amount of a Lewis acid .
    • Results : The procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .
  • Synthesis of 2-(1,3-dithian-2-yl)indoles

    • Field : Organic Chemistry
    • Application : 4-(1,3-Dithian-2-yl)phenol is used in the synthesis of 2-(1,3-dithian-2-yl)indoles . These compounds are important in the synthesis of Strychnos alkaloids .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The successful synthesis of 2-(1,3-dithian-2-yl)indoles .
  • Non-Thiolic Propane-1,3-Dithiol Equivalent

    • Field : Organic Chemistry
    • Application : 4-(1,3-Dithian-2-yl)phenol is used as a non-thiolic propane-1,3-dithiol equivalent . This is important in acid-promoted thioacetalization under solvent-free conditions .
    • Method : A range of selected aldehydes and aliphatic ketones have been converted into the corresponding dithioacetals in high yields .
    • Results : The procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .
  • Synthesis of Diethyl (1,3-Dithian-2-yl)phosphonate

    • Field : Organic Chemistry
    • Application : 4-(1,3-Dithian-2-yl)phenol is used in the synthesis of Diethyl (1,3-Dithian-2-yl)phosphonate .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The successful synthesis of Diethyl (1,3-Dithian-2-yl)phosphonate .

Safety And Hazards

When handling “4-(1,3-Dithian-2-yl)phenol”, personal protective equipment/face protection should be worn . It should be ensured that there is adequate ventilation . Contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place . The storage temperature should not exceed 25°C .

properties

IUPAC Name

4-(1,3-dithian-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRKGNLBYVFKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398589
Record name 4-(1,3-dithian-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dithian-2-yl)phenol

CAS RN

57529-05-2
Record name 4-(1,3-dithian-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxybenzaldehyde (46 g, 0.377 mol), recrystallized from benzene, and 1,3-propanedithiol (45 ml, 0.449 mol) were added to dry chloroform. The reaction mixture was stirred at 0° C. and HCl gas was bubbled through the solution for 10 minutes. After the exothermic reaction stopped the solution was refluxed for 10 hours. A white precipitate formed. This was filtered off and the chloroform solution was washed with water three times, dried (MgSo4) and evaporated under reduced pressure to yield a light yellow solid. White needles were obtained after recrystallization from chloroform, MP=151°-152° C. The white precipitate was also recrystallized from chloroform to yield white needles that melted at 151°-152° C. IR and NMR confirmed the two compounds to be identical. Total yield after recrystallization: 99%.
Quantity
46 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Gu, L Huang, W Su, X Duan, H Li, S Yao - Analytica chimica acta, 2017 - Elsevier
A new benzothiazole-based fluorescent probe 2-(benzo[d]thiazol-2-yl)-4-(1,3- dithian-2-yl)phenol (BT) with two different reaction sites, a thioacetal group (site 1 for Hg 2+ ), and O and N …
Number of citations: 117 www.sciencedirect.com
DE Linn - 1980 - search.proquest.com
Master of Science 7W May, 1980 Page 1 This thesis, having been approved by the special Faculty Committee, is accepted by the Graduate School of the University of Wyoming in …
Number of citations: 0 search.proquest.com
G Avudaiappan, K Sreekumar - Analytical Methods, 2020 - pubs.rsc.org
A porphyrin cored azide functionalised dendritic polymer was developed as a selective sensor for in vivo monitoring of mercuric ions in living (normal and cancer) cells and in an …
Number of citations: 2 pubs.rsc.org
Z Yu, Y Ouyang, X Wang, B Zhao, X Wang… - … : Online Journal of …, 2021 - arkat-usa.org
Abstract Treatment of thioacetals and thioketals with iodosobenzene in anhydrous DCM conveniently afforded the corresponding carbonyl compounds in high yields under water-free …
Number of citations: 1 www.arkat-usa.org

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